Cas no 143565-80-4 (Carbamic acid,(3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI))
Carbamic acid,(3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)
- EN300-7338627
- Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)
- TERT-BUTYL N-[(3R)-3,4-DIHYDROXYBUTYL]CARBAMATE
- 143565-80-4
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- Inchi: 1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1
- InChI Key: REMUTXDSTVMYQR-SSDOTTSWSA-N
- SMILES: O(C(NCC[C@H](CO)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 205.13140809g/mol
- Monoisotopic Mass: 205.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 78.8Ų
Carbamic acid,(3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7338627-0.05g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 0.05g |
$948.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-0.1g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 0.1g |
$993.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-0.25g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 0.25g |
$1038.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-0.5g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 0.5g |
$1084.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-1.0g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 1g |
$1129.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-2.5g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 2.5g |
$2211.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-5.0g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 5g |
$3273.0 | 2023-05-25 | ||
| Enamine | EN300-7338627-10.0g |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
143565-80-4 | 10g |
$4852.0 | 2023-05-25 |
Carbamic acid,(3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Carbamic acid,(3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI), also known by its CAS number 143565-80-4, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) consists of a carbamate functional group attached to a chiral 3,4-dihydroxybutyl moiety. The presence of the tert-butyl ester group adds stability to the molecule, while the chiral center at the 3,4-dihydroxybutyl moiety imparts enantiomeric specificity. This combination of structural elements provides a foundation for exploring its pharmacological properties and potential therapeutic applications.
Recent studies have highlighted the potential of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) in various biological contexts. One notable area of research is its role as a prodrug or drug delivery system. The tert-butyl ester group can be hydrolyzed in vivo to release the active metabolite, which can then exert its therapeutic effects. This property makes it an attractive candidate for improving the pharmacokinetic and pharmacodynamic profiles of drugs.
In addition to its prodrug potential, Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) has been investigated for its anti-inflammatory and antioxidant activities. Studies have shown that this compound can effectively reduce inflammation and oxidative stress in cellular models. These findings suggest that it may have therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress.
The chiral nature of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) is another key aspect that has been explored in recent research. Enantiomeric purity is crucial in pharmaceutical development due to the different biological activities and pharmacokinetic profiles of enantiomers. Research has demonstrated that the (R)-enantiomer exhibits superior biological activity compared to its (S)-counterpart. This enantioselectivity can be leveraged to optimize drug efficacy and minimize side effects.
Furthermore, the synthesis and purification of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) have been optimized using advanced synthetic methods and chromatographic techniques. These advancements have facilitated the production of high-purity compounds for use in preclinical and clinical studies. The ability to produce large quantities of this compound with consistent quality is essential for advancing its development as a potential therapeutic agent.
In the context of drug discovery and development, Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) has shown promise in several preclinical models. For instance, it has been evaluated for its efficacy in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary results indicate that this compound can modulate key pathways involved in neurodegeneration and improve cognitive function in animal models.
The safety profile of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) has also been extensively studied. Toxicity assessments have demonstrated that this compound exhibits low toxicity at therapeutic doses. This favorable safety profile supports its further evaluation in clinical trials.
In conclusion, Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
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